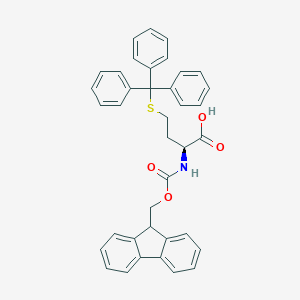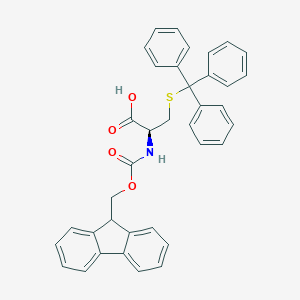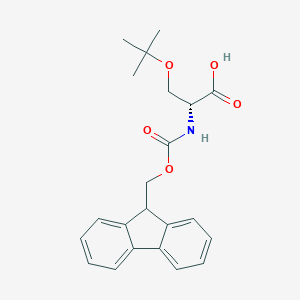
Fmoc-D-Ser(tBu)-OH
Übersicht
Beschreibung
Fmoc-D-Ser(tBu)-OH is an N-terminal protected reagent used in peptide synthesis . It is a derivative of serine and has been commercially used as ergogenic supplements .
Synthesis Analysis
Fmoc-D-Ser(tBu)-OH is used in the Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis
The molecular formula of Fmoc-D-Ser(tBu)-OH is C22H25NO5 . Its molecular weight is 383.44 g/mol . The InChI key is REITVGIIZHFVGU-LJQANCHMSA-N .Chemical Reactions Analysis
Fmoc-D-Ser(tBu)-OH is a standard reagent for coupling serine into peptide sequences . It is used in the Fmoc/tBu solid-phase synthesis .Physical And Chemical Properties Analysis
Fmoc-D-Ser(tBu)-OH is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . It has a melting point of 120-130 °C .Wissenschaftliche Forschungsanwendungen
Self-Assembly in Material Science and Nanotechnology : Fmoc-D-Ser(tBu)-OH forms self-assembled structures that undergo morphological transitions at the supramolecular level when concentration and temperature are altered. These controlled morphological changes in self-assembled structures make it useful for designing novel architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Solid-Phase Peptide Synthesis : Fmoc-D-Ser(tBu)-OH has been observed to undergo high levels of racemization during automated stepwise solid-phase peptide synthesis under continuous-flow conditions. This finding is crucial for the synthesis of specific peptides, where racemization can significantly impact the final product's efficacy and safety (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Stereoselective Polymer-Supported Synthesis : It is used in the polymer-supported synthesis of morpholine and thiomorpholine derivatives, offering a pathway to synthesize complex organic molecules with potential applications in medicinal chemistry and drug development (Králová et al., 2017).
Synthesis of Phosphoserine Peptides : In a study related to Alzheimer's Disease, Fmoc-D-Ser(tBu)-OH was used in a combined Fmoc-Alloc strategy for the solid-phase synthesis of phosphoserine peptides. This method is crucial for creating specific peptides relevant to neurological disorders and can aid in the development of therapeutic agents (Shapiro et al., 1996).
Synthesis of HDAC Substrate Peptidomimetic Inhibitors : It has been utilized in the synthesis of Fmoc amino acids incorporating zinc-binding groups, which are then used to create substrate peptidomimetic inhibitors. These inhibitors have potential applications in targeting specific histone deacetylases (HDACs) for therapeutic purposes, particularly in cancer treatment (Mahindra et al., 2019).
Wirkmechanismus
Target of Action
Fmoc-D-Ser(tBu)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It serves as a protected form of the D-Serine amino acid, allowing it to be incorporated into the growing peptide chain without unwanted side reactions .
Mode of Action
The compound works by temporarily protecting the D-Serine amino acid during the peptide synthesis process . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the D-Serine, and the tBu (tert-butyl) group protects the side chain hydroxyl group . These protecting groups prevent these parts of the molecule from reacting prematurely during the synthesis process . Once the D-Serine has been incorporated into the peptide chain at the desired location, the protecting groups can be removed, allowing the D-Serine to interact normally with its surroundings .
Biochemical Pathways
Fmoc-D-Ser(tBu)-OH is involved in the biochemical pathway of peptide synthesis . It is used in the Fmoc/tBu solid-phase synthesis method, which is a widely used strategy for peptide synthesis . This method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being added in a protected form to prevent unwanted side reactions . The Fmoc group is removed after each step to allow the next amino acid to be added .
Pharmacokinetics
Its properties, such as its stability under various conditions and its reactivity with other molecules, are crucial for its effectiveness in peptide synthesis .
Result of Action
The use of Fmoc-D-Ser(tBu)-OH in peptide synthesis results in the successful incorporation of D-Serine into the peptide chain . This allows for the synthesis of peptides with specific sequences that can be used in a variety of applications, from research to pharmaceuticals .
Action Environment
The action of Fmoc-D-Ser(tBu)-OH is influenced by various environmental factors in the laboratory setting. These include the pH of the solution, the temperature, and the presence of other reagents . For example, the Fmoc group is typically removed using a base such as piperidine . The process also requires careful control of temperature and other conditions to ensure the success of the peptide synthesis .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REITVGIIZHFVGU-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ser(tBu)-OH | |
CAS RN |
128107-47-1 | |
| Record name | 9-fluorenylmethyloxycarbonyl-D-Ser(t-butyl)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fmoc-O-tert-butyl-D-serine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W4U4PS9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions potential L-contamination of the Fmoc-D-Ser(tBu)-OH starting material. How can this contamination impact peptide synthesis and what measures can be taken to minimize its effects?
A: L-contamination in Fmoc-D-Ser(tBu)-OH, used to introduce D-serine into the peptide sequence, can lead to the unintentional incorporation of L-serine during synthesis. This results in a mixture of diastereomers instead of the desired pure diastereomer. [] Such impurities complicate purification and may impact the biological activity of the final peptide, as diastereomers can exhibit different pharmacological profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



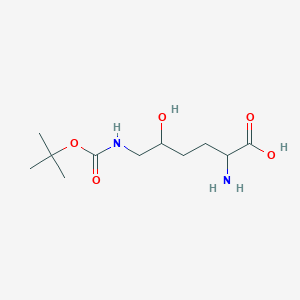
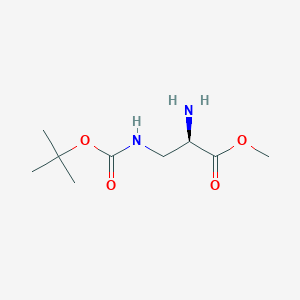


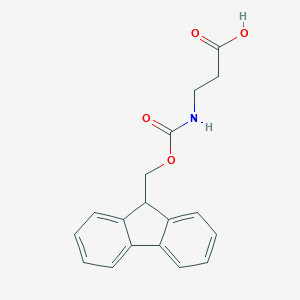


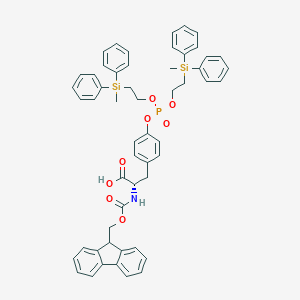

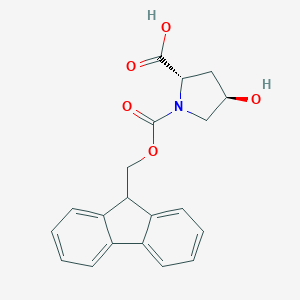

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)
